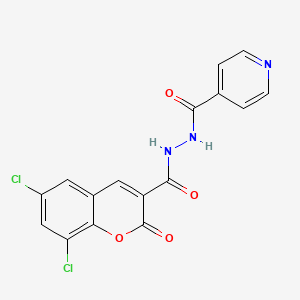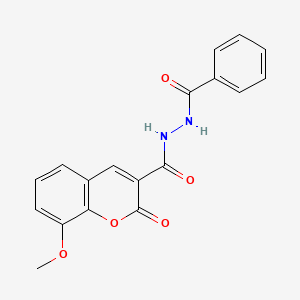
2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, also known as DMOEC, is a compound that has recently been studied for its potential applications in various scientific fields. DMOEC is a chromene-3-carboxylate that has been found to possess a range of biological and pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. In addition, DMOEC has also been found to have potential applications in the fields of nanotechnology, biotechnology, and drug delivery.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been found to have a range of scientific research applications. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. In addition, this compound has been studied for its potential applications in the fields of nanotechnology, biotechnology, and drug delivery. This compound has also been studied for its potential applications in the fields of drug synthesis, enzyme inhibition, and cell signaling.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is still largely unknown. However, it is thought that the compound may act through the inhibition of enzymes involved in the production of reactive oxygen species (ROS), or through the modulation of cell signaling pathways. In addition, this compound may also act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. In addition, this compound has been found to possess anti-tumor activity in vitro and in vivo. It has also been found to possess anti-microbial activity against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate for laboratory experiments include its low cost and its availability in a variety of forms. In addition, this compound is relatively stable and can be stored for extended periods of time. The main limitation of using this compound for laboratory experiments is that its mechanism of action is still largely unknown.
Orientations Futures
The future directions for 2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate research include further studies into its mechanism of action, its potential applications in drug synthesis, enzyme inhibition, and cell signaling, and its potential applications in nanotechnology, biotechnology, and drug delivery. In addition, further studies into the biochemical and physiological effects of this compound are needed in order to better understand its potential therapeutic applications.
Méthodes De Synthèse
2-(3,4-dimethoxyphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can be synthesized through a three-step process. The first step involves the reaction of 3,4-dimethoxyphenylacetone with ethylmagnesium bromide. The second step involves the reaction of the resulting intermediate with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The final step involves the reaction of the resulting intermediate with sodium bicarbonate. The overall yield of this synthesis is approximately 40%.
Propriétés
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-25-16-8-7-12(10-18(16)27-3)15(22)11-28-20(23)14-9-13-5-4-6-17(26-2)19(13)29-21(14)24/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMRHEMDORPXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6479851.png)
![1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479852.png)
![9-benzyl-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479857.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479871.png)
![3-(4-fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B6479888.png)
![2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6479895.png)
![4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B6479903.png)
![6,8-dichloro-3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B6479917.png)

![(2E)-8-methoxy-2-{[(4-methoxyphenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6479937.png)

![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479947.png)
![4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479958.png)
![4-(4-cyano-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B6479962.png)